N,N'-Di-t-butyl-trimethylenediamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

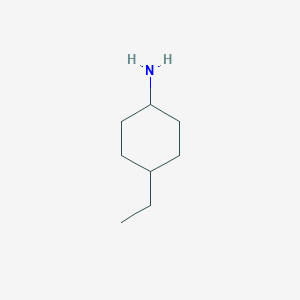

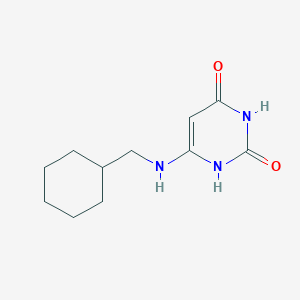

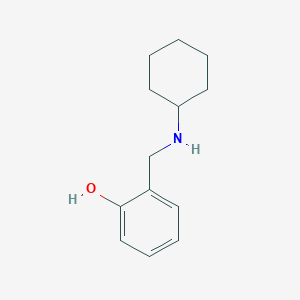

N,N’-Di-t-butyl-trimethylenediamine is a chemical compound with the molecular formula C11H26N2 . It is also known by other names such as N,N’-Di-tert-butylethylenediamine .

Molecular Structure Analysis

The molecular structure of N,N’-Di-t-butyl-trimethylenediamine can be represented by the InChI string:InChI=1S/C10H24N2/c1-9(2,3)11-7-8-12-10(4,5)6/h11-12H,7-8H2,1-6H3 . This represents the connectivity of atoms in the molecule but does not provide information about its 3D conformation.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Modifications : N,N'-Di-t-butyl-trimethylenediamine is used in chemical synthesis. For example, it's involved in the preparation of N-t-butoxycarbonyl derivatives and corresponding sulfur analogs from di-t-butyl dicarbonate, reacting with amino-acid esters under mild conditions to form these derivatives (Tarbell, Yamamoto, & Pope, 1972).

Electrochemical Studies : The compound is used in electrochemical and spectroscopic studies. Research on a variety of antioxidants based on N,N'-substituted p-phenylenediamines, which are crucial in the rubber industry, involves electrochemical studies of these compounds (Rapta et al., 2009).

Crystal Structure Analysis : It is used in the synthesis and crystal structure analysis of new compounds. For example, the complex [Ni(tn)2{N(CN)2}]ClO4 (tn=trimethylenediamine) forms a one-dimensional chain structure via the bidentate bridging ligand dicyanamide (Li et al., 2002).

Study of Molecular Interactions : The compound is instrumental in studying inter- and intramolecular hydrogen bonding in molecules. Solvatochromic and thermochromic evidence in certain derivatives demonstrates significant insights into these molecular interactions (Giacomelli et al., 1994).

Material Science and Polymer Chemistry : In material science, the compound finds applications in the synthesis of electrochemically and electrochromically stable polymers. These polymers exhibit significant thermal stability and are used in various industrial applications (Wang & Hsiao, 2009; Wang & Hsiao, 2010).

Catalysis and Chemical Reactions : It's used in catalysis, particularly in the dissociation of trivalent actinide chelates, offering insights into acid-catalyzed pathways and the kinetics of these reactions (Muscatello, Choppin, & D'Olieslager, 1989).

Electronic and Optical Applications : The compound is key in the development of electrochromic materials, demonstrating the potential for use in electronic and optical applications due to its unique electrochromic properties (Chen et al., 2010).

Safety And Hazards

Eigenschaften

IUPAC Name |

N,N'-ditert-butylpropane-1,3-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H26N2/c1-10(2,3)12-8-7-9-13-11(4,5)6/h12-13H,7-9H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIMAFSFVBYEOTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCCCNC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H26N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10177217 |

Source

|

| Record name | N,N'-Di-t-butyl-trimethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-Di-t-butyl-trimethylenediamine | |

CAS RN |

22687-38-3 |

Source

|

| Record name | N,N'-Di-t-butyl-trimethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022687383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-Di-t-butyl-trimethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-Cyano-4,5-dimethyl-1-(2,4,6-trimethyl-phenyl)-1H-pyrrol-2-yl]-acetamide](/img/structure/B1348326.png)

![4-[2-(Diethylamino)ethoxy]aniline](/img/structure/B1348346.png)